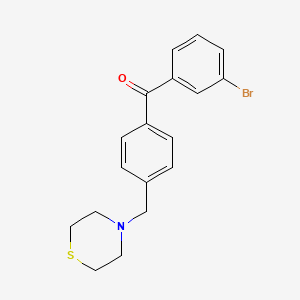

3-Bromo-4'-thiomorpholinomethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds and thiomorpholine derivatives is well-documented. For instance, novel bromophenols were synthesized from benzoic acids and methoxylated bromophenols . Additionally, enantiomerically pure thiomorpholin-3-ones were synthesized from various starting materials, including S-benzylthioglycolic acid and bromoacetic acid, indicating the potential routes for synthesizing thiomorpholine derivatives . These methods could potentially be adapted for the synthesis of "3-Bromo-4'-thiomorpholinomethylbenzophenone."

Molecular Structure Analysis

The molecular and crystal structure of brominated compounds has been analyzed using various spectroscopic methods and theoretical calculations. For example, a novel hydrazone derivative was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction . Similarly, the crystal structure of a brominated butadiene compound was determined, providing insights into the conformation of brominated compounds . These analyses are crucial for understanding the molecular structure of "3-Bromo-4'-thiomorpholinomethylbenzophenone."

Chemical Reactions Analysis

Brominated compounds are known to undergo aromatic nucleophilic substitution reactions. A study showed that 3-bromo-2-nitrobenzo[b]thiophene reacted with amines to give N-substituted products . This suggests that "3-Bromo-4'-thiomorpholinomethylbenzophenone" could also participate in similar nucleophilic substitution reactions due to the presence of a bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds and thiomorpholine derivatives have been evaluated. For instance, novel bromophenols demonstrated powerful antioxidant activities and were tested against metabolic enzymes . The crystal structure of a related compound revealed the influence of substituents on the dihedral angles and the presence of intramolecular hydrogen bonding . These properties are important for predicting the behavior of "3-Bromo-4'-thiomorpholinomethylbenzophenone" in biological systems and its potential interactions.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Research has explored the synthesis of various bromophenol derivatives and their chemical transformations. For instance, studies on the synthesis of 4-phenylbutenone derivatives from bromophenols have demonstrated their effectiveness as inhibitors of crucial enzymes like carbonic anhydrase and acetylcholinesterase (Bayrak et al., 2017). Additionally, the synthesis of oxazine, thiazine, and quinoxaline derivatives containing benzyl fragments from 3-aryl-2-bromopropanoic acids and their esters has been reported, showcasing the versatility of bromophenol derivatives in creating compounds with potential biological activity (Pokhodylo et al., 2021).

Biological Activities and Potential Applications

Bromophenol derivatives have been identified for their potent antioxidant activities and their ability to inhibit various enzymes, which are crucial for developing therapeutic agents. For example, novel bromophenols synthesized from benzoic acids and methoxylated bromophenols demonstrated significant antioxidant activities and inhibitory actions against enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase (Öztaşkın et al., 2017). This suggests potential therapeutic applications in treating diseases related to oxidative stress and enzyme dysregulation.

Furthermore, the study of bromophenol derivatives from marine algae like Rhodomela confervoides has revealed their radical scavenging activity, emphasizing their potential as natural antioxidants (Li et al., 2008). This aspect opens avenues for using such compounds in food preservation, pharmaceuticals, and cosmetics to protect against oxidative damage.

Propriétés

IUPAC Name |

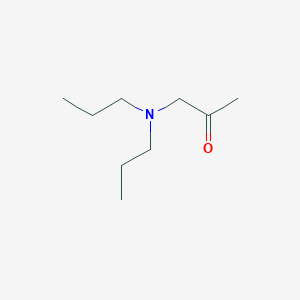

(3-bromophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCMEQKHEUBUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642911 |

Source

|

| Record name | (3-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-thiomorpholinomethylbenzophenone | |

CAS RN |

898782-59-7 |

Source

|

| Record name | Methanone, (3-bromophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)

![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)